Sulfonamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BC-1485 is a first-in-class inhibitor of Fibrosis-inducing E3 ligase 1 (FIEL1 ), which disrupts FIEL1-directed PIAS4 ubiquitination.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides have shown potential as inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. These compounds demonstrate significant inhibitory activity against human carbonic anhydrases I, II, VII, and IX, suggesting potential applications in treating disorders related to these enzymes, such as glaucoma, leukemia, cystic fibrosis, and epilepsy (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Antibacterial Activity

Several studies have investigated the antibacterial properties of sulfonamido benzamide derivatives. Novel sulfonamides, such as 3-(substituted sulfonamido)benzoic acid derivatives, have displayed moderate to good antibacterial activity against a range of bacteria, indicating their potential as effective antibacterial agents (Saravanan, Punitha, Srivastava, Nath, & KumarSingh, 2013).

Anticancer and Antiviral Properties

Sulfonamides, including benzamide sulfonamide derivatives, have been recognized for their substantial antitumor and antiviral activities. These compounds act through various mechanisms, such as inhibiting carbonic anhydrases, disrupting microtubule assembly, and inhibiting transcriptional activators. Their role in the treatment of different types of cancer, as well as HIV and other viruses, is under active investigation (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Inhibitory Activities on Human Paraoxonase

Benzenesulfonamide derivatives containing imine and amine groups have been studied for their inhibitory effects on human paraoxonase-I, an enzyme associated with various metabolic functions. These studies contribute to understanding the structure-activity relationships and potential therapeutic applications of these compounds (Işık, Beydemir, Demir, Durgun, Türkeş, Nasir, Necip, & Akkuş, 2019).

Biophysical Interactions and Antibacterial Property

Research on the sulfonamide functional group, including sulfonamido benzamides, has explored their pharmacological activities, such as anti-carbonic anhydrase and antibacterial properties. This research provides insights into their diverse therapeutic applications, including in treating diseases like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).

Antimicrobial Activity of Polyamides

Sulfonamide-containing polymers have shown great potential in resisting bacterial and fungal attacks, with applications in developing efficient antimicrobial agents. The synthesis and evaluation of nanosized polyamides containing amido- and sulfonamidopyrimidines pendant structures have highlighted their promising antimicrobial properties (Hassan, Mansour, Abou Zeid, El-Helow, Elhusseiny, & Soliman, 2015).

Synthesis and Cardiac Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides, a category of sulfonamido benzamide derivatives, have been synthesized and studied for their cardiac electrophysiological activity. They exhibit potential as selective class III agents, useful in treating cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Antimicrobial Activity of Novel Reactive Dyes

Innovative research has explored the synthesis of azo reactive dyes containing sulfonamides with simultaneous insect-repellent and anti-bacterial properties. These dyes exhibit both anti-bacterial and insect-repellent activity, opening new avenues for multifunctional applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Propriétés

Numéro CAS |

2035085-19-7 |

|---|---|

Nom du produit |

Sulfonamido)benzamide |

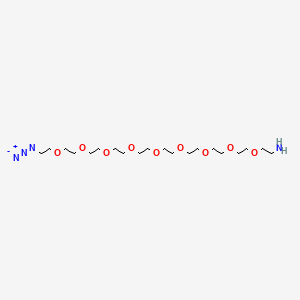

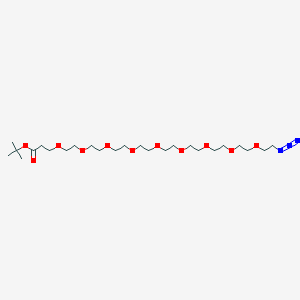

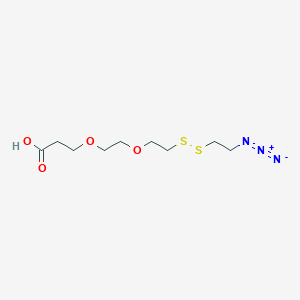

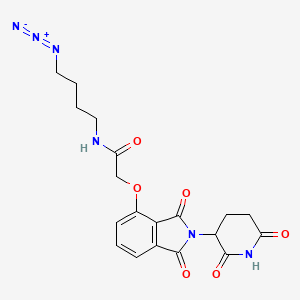

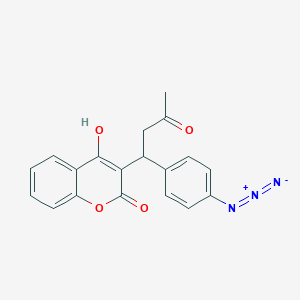

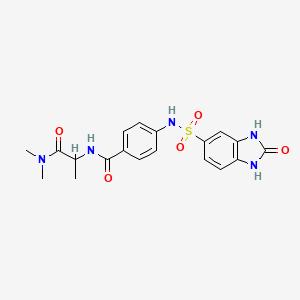

Formule moléculaire |

C19H21N5O5S |

Poids moléculaire |

431.47 |

Nom IUPAC |

N-[1-(dimethylamino)-1-oxopropan-2-yl]-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide |

InChI |

InChI=1S/C19H21N5O5S/c1-11(18(26)24(2)3)20-17(25)12-4-6-13(7-5-12)23-30(28,29)14-8-9-15-16(10-14)22-19(27)21-15/h4-11,23H,1-3H3,(H,20,25)(H2,21,22,27) |

Clé InChI |

ZDIJTGCDKBHHPD-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N(C)C)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BC1485; BC 1485; BC-1485 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.